N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-fluorobenzohydrazide
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Overview
Description
N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-fluorobenzohydrazide is a chemical compound that belongs to the class of Schiff base hydrazones. These compounds are known for their diverse biological activities and are often used in various fields of scientific research, including chemistry, biology, and medicine. The compound features a 6-bromo-1,3-benzodioxole moiety and a 3-fluorobenzohydrazide group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-fluorobenzohydrazide typically involves the condensation reaction between 6-bromo-1,3-benzodioxole-5-carboxaldehyde and 3-fluorobenzohydrazide. This reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-fluorobenzohydrazide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-fluorobenzohydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-fluorobenzohydrazide involves its interaction with molecular targets and pathways. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells . The compound’s ability to generate reactive oxygen species (ROS) and modulate inflammatory pathways also contributes to its biological effects .
Comparison with Similar Compounds
N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-fluorobenzohydrazide can be compared with other Schiff base hydrazones, such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-chlorobenzohydrazide
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activities. The presence of the 3-fluorobenzohydrazide group in N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-fluorobenzohydrazide imparts unique properties, such as enhanced stability and specific interactions with biological targets.
Properties
IUPAC Name |
N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFN2O3/c16-12-6-14-13(21-8-22-14)5-10(12)7-18-19-15(20)9-2-1-3-11(17)4-9/h1-7H,8H2,(H,19,20)/b18-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUCMDPQGBPZLR-CNHKJKLMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)C3=CC(=CC=C3)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)C3=CC(=CC=C3)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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